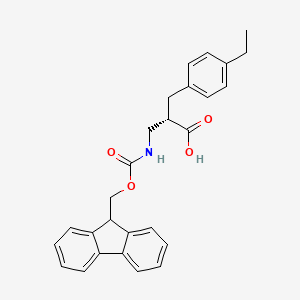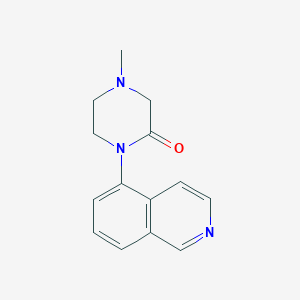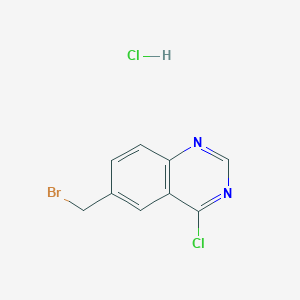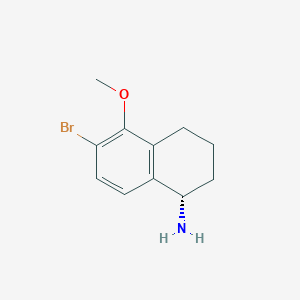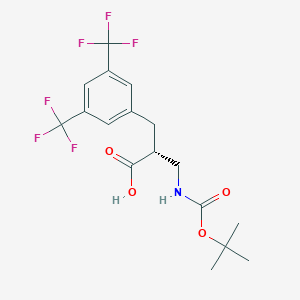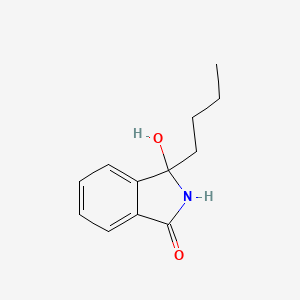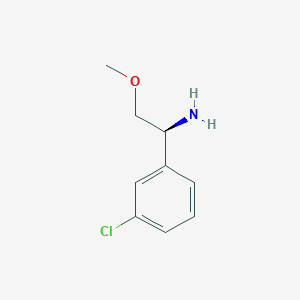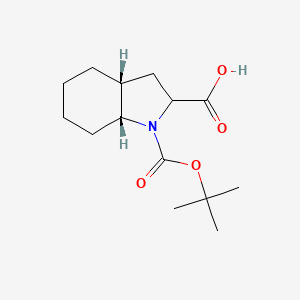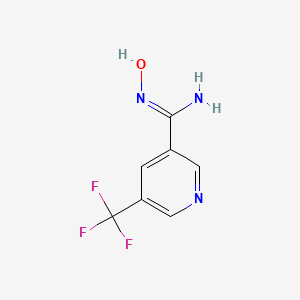
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide structure. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) are often used.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinimidamides with various functional groups.
Applications De Recherche Scientifique
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-5-methyl-nicotinimidamide
- N-Hydroxy-5-chloromethyl-nicotinimidamide
- N-Hydroxy-5-bromomethyl-nicotinimidamide
Uniqueness
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H6F3N3O |
|---|---|
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
N'-hydroxy-5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(11)13-14/h1-3,14H,(H2,11,13) |
Clé InChI |
DZVIJVASEYTPNK-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC=C1C(F)(F)F)/C(=N/O)/N |
SMILES canonique |
C1=C(C=NC=C1C(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






